
2-Fluoro-6-(oxazol-2-yl)benzoic acid
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Overview
Description
2-Fluoro-6-(oxazol-2-yl)benzoic acid is a heterocyclic compound that features both fluorine and oxazole moieties attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(oxazol-2-yl)benzoic acid typically involves the incorporation of fluorine and oxazole groups into a benzoic acid framework. One common method includes the nucleophilic substitution of a chlorine atom in 2-chlorobenzoic acid with a fluorine atom, followed by the formation of the oxazole ring through cyclization reactions involving appropriate precursors .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the incorporation of fluorine and the formation of the oxazole ring .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(oxazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-Fluoro-6-(oxazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound is utilized in the production of advanced materials and polymers, benefiting from its stability and reactivity
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(oxazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and oxazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biological processes. Detailed studies on its mechanism of action often involve molecular docking and in vitro assays to elucidate its effects .
Comparison with Similar Compounds
2-Fluorobenzoic acid: Lacks the oxazole ring, making it less versatile in certain applications.
6-(Oxazol-2-yl)benzoic acid: Does not contain the fluorine atom, which can affect its reactivity and binding properties.
2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid: Contains a triazole ring instead of an oxazole ring, leading to different chemical and biological properties
Uniqueness: 2-Fluoro-6-(oxazol-2-yl)benzoic acid is unique due to the presence of both fluorine and oxazole groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H6FNO3 |
---|---|
Molecular Weight |
207.16 g/mol |
IUPAC Name |
2-fluoro-6-(1,3-oxazol-2-yl)benzoic acid |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-2-6(8(7)10(13)14)9-12-4-5-15-9/h1-5H,(H,13,14) |
InChI Key |
GQGGMBFCOUPQNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=NC=CO2 |
Origin of Product |
United States |
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